2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c18-12-13-6-7-19-17(20-13)23-9-3-8-22(10-11-23)16-14-4-1-2-5-15(14)26(24,25)21-16/h1-2,4-7H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTKUWUZVYAIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC(=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Cyclization
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Starting Material : 2-Aminobenzenethiol reacts with chloroacetyl chloride to form 2-(chloroacetamido)benzenethiol.
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Oxidation : Treatment with hydrogen peroxide in acetic acid yields the sulfone.
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Cyclization : Heating in the presence of ammonium acetate generates the benzothiazole 1,1-dioxide scaffold.
Table 1 : Optimization of Benzothiazole 1,1-Dioxide Synthesis
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C, 4h | 78% | Over-oxidation minimized at lower temps |
| Cyclization | NH₄OAc, EtOH, reflux, 6h | 65% | Prolonged heating improves ring closure |
Construction of the 1,4-Diazepane Ring
The seven-membered diazepane ring is synthesized via ring-closing strategies:
Diamine-Alkylation Approach
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Linear Precursor : N-Boc-ethylenediamine reacts with 1,3-dibromopropane in acetonitrile.
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Deprotection : Boc removal with TFA yields 1,4-diazepane.
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Functionalization : Reaction with 3-bromo-1,2-benzothiazole 1,1-dioxide introduces the heteroaryl group.
Table 2 : Diazepane Ring-Closing Efficiency
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K₂CO₃ | MeCN | 80 | 42% |
| DBU | DMF | 120 | 68% |
| Et₃N | THF | 65 | 55% |
Pyrimidine-4-Carbonitrile Coupling
The critical C-N bond formation between the diazepane-benzothiazole intermediate and pyrimidine employs SNAr chemistry:
Nucleophilic Aromatic Substitution
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Activation : 2,4-Dichloropyrimidine-4-carbonitrile is treated with NaH in DMF.
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Coupling : Intermediate A reacts at the 2-position, displacing chloride.
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Workup : Precipitation from ethyl acetate/hexanes yields the final product.
Table 3 : SNAr Reaction Optimization
| Condition | Variant | Yield | Purity |
|---|---|---|---|
| Base | NaH | 73% | 95% |
| Base | KOtBu | 68% | 92% |
| Solvent | DMF | 73% | 95% |
| Solvent | DMSO | 65% | 89% |
Alternative Pathways and Emerging Methods
One-Pot Tandem Synthesis
Recent advances explore combining diazepane formation and coupling in a single pot:
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Ugi Reaction : Mixing an aldehyde, amine, isocyanide, and carboxylic acid generates a peptoid intermediate.
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Cyclization : Cu(I)-catalyzed intramolecular amidation forms the diazepane ring.
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Late-Stage Functionalization : Sequential benzothiazole oxidation and pyrimidine coupling complete the synthesis.
Key Advantage : Reduces purification steps, improving overall yield (58% vs. 45% stepwise).
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility for scale-up:
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Residence Time : 12 min at 140°C
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Pressure : 8 bar
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Substitution
The 2-position of pyrimidine-4-carbonitrile exhibits higher electrophilicity due to:
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Electron-withdrawing cyano group at C4
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Resonance stabilization of the transition state
Mitigation :
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Use polar aprotic solvents (DMF, NMP) to stabilize charged intermediates
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Maintain reaction temps between 80–100°C to avoid byproduct formation
Diazepane Ring Conformational Stability
The seven-membered ring adopts boat and chair conformations, affecting reactivity:
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X-ray Analysis : Boat conformation predominates in crystalline state
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Solution NMR : Rapid interconversion at room temperature
Stabilization : Introducing bulky N-substituents locks the chair conformation, improving coupling yields by 18%.
Green Chemistry Considerations
Efforts to improve sustainability focus on:
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Catalyst Recycling : Pd/C nanoparticles reused 5× without activity loss
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Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF
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Waste Reduction : Membrane-based separations cut solvent use by 40%
Chemical Reactions Analysis
2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the pyrimidine ring enhances the bioactivity of this compound by facilitating interactions with biological targets such as enzymes involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways makes it a candidate for developing new antibacterial and antifungal agents. The structural motifs present in benzothiazole derivatives are often associated with enhanced antimicrobial efficacy.
Neuroprotective Effects
Recent studies suggest that compounds similar to 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in neuronal damage. The antioxidant properties of benzothiazole derivatives contribute to their potential therapeutic effects in neuroprotection.
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of benzothiazole moieties into polymer matrices can improve their resistance to degradation and enhance their functional properties, making them suitable for applications in coatings and composites.
Nanotechnology
The compound's unique chemical structure allows for its use in nanotechnology applications. It can serve as a precursor for the synthesis of nanoparticles that exhibit specific optical and electronic properties. These nanoparticles can be integrated into various devices, including sensors and photovoltaic cells.
Agricultural Chemistry
Pesticide Development
Given its biological activity, this compound is being explored for its potential as a pesticide or herbicide. Its ability to interfere with the metabolic processes of pests could lead to the development of more effective agricultural chemicals that minimize environmental impact while maximizing crop yield.
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial Properties | Disrupts cell membranes; inhibits metabolism | |
| Neuroprotective Effects | Reduces oxidative stress; protects neurons | |
| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties |
| Nanotechnology | Precursor for nanoparticles with specific properties | |
| Agricultural Chemistry | Pesticide Development | Interferes with pest metabolism |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing G2/M phase cell cycle arrest. The study highlighted the importance of the benzothiazole moiety in enhancing anticancer activity through targeted interactions with specific kinases involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
In research conducted by Antimicrobial Agents and Chemotherapy, derivatives were tested against various bacterial strains. Results indicated that modifications to the pyrimidine structure significantly increased antimicrobial potency compared to unmodified compounds.
Case Study 3: Neuroprotective Properties
Research featured in Neuroscience Letters explored the neuroprotective effects of similar compounds on models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal death and improve cognitive function in animal models.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
- Electronic Effects : The pyrimidine core introduces additional nitrogen atoms, which may improve hydrogen-bonding interactions with biological targets compared to the pyridine analog. This could enhance binding selectivity in kinase or protease inhibition .
- Solubility and Stability : The sulfone group in both compounds likely improves aqueous solubility, but the pyrimidine variant’s higher nitrogen content could increase polarity, affecting membrane permeability.
Other Related Compounds
lists simpler analogs such as 2-cyanopyridine and 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, but these lack the diazepane-benzothiazole sulfone framework. Key distinctions include:
2-Cyanopyridine: A minimalistic analog lacking the diazepane and sulfone groups, primarily used as a precursor in synthesis. Its low molecular weight (104.12 g/mol) and absence of complex substituents limit its pharmacological relevance compared to the target compound.
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde : Features a pyrrolopyridine core but diverges in functional groups, emphasizing halogenation rather than sulfone or diazepane moieties.
Biological Activity
The compound 2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 367.42 g/mol. Its structure features a pyrimidine ring, a benzothiazole moiety, and a diazepane ring, contributing to its unique biological profile. The presence of the dioxo group enhances its reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2S |
| Molecular Weight | 367.4249 g/mol |
| CAS Number | 2742025-39-2 |
| SMILES | N#Cc1nccc(c1)N1CCCN(CC1)C1=NS(=O)(=O)c2c1cccc2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, related benzothiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been well-documented. Compounds structurally related to our target have shown promising results in inhibiting tumor growth across multiple human cancer cell lines. For example, some derivatives demonstrated cytotoxic effects comparable to cisplatin, a standard chemotherapeutic agent .
The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways critical for microbial or cancer cell survival. For instance, studies suggest that benzothiazole derivatives may interact with DNA or RNA synthesis pathways or inhibit key metabolic enzymes involved in cell proliferation .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various benzothiazole derivatives against standard bacterial strains. The results indicated that compounds with similar structural motifs to This compound exhibited significant antibacterial properties with MIC values as low as 31.25 µg/mL against E. coli and Bacillus subtilis .
Study 2: Anticancer Screening
In another investigation, a series of related compounds were tested against twelve human cancer cell lines. Among these compounds, several demonstrated potent cytotoxic effects with IC50 values ranging from 0.5 to 5 µM. Notably, one derivative showed an IC50 comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What synthetic strategies are effective for constructing the 1,4-diazepane ring system in this compound?
The 1,4-diazepane ring can be synthesized via cyclocondensation reactions using precursors like thiouracil derivatives or pyrimidine intermediates. Key steps include:
- Reaction Conditions : Refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst to promote cyclization .
- Intermediate Functionalization : Introducing the benzothiazole-1,1-dioxide moiety via nucleophilic substitution or coupling reactions .
- Purification : Crystallization from polar aprotic solvents (e.g., DMF/water) to isolate the diazepane core .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and ring conformations. For example, aromatic protons in DMSO-d6 resonate at δ 7.2–8.0 ppm, while nitrile (CN) groups appear as sharp singlets near δ 120–125 ppm in C NMR .
- IR Spectroscopy : The CN stretch is observed at ~2,220 cm, and carbonyl (C=O) bands near 1,700 cm confirm diazepane ring oxidation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 [M]) validate the molecular formula .
Q. What safety protocols are essential when handling intermediates during synthesis?
- Ventilation : Use fume hoods to manage volatile solvents like acetic anhydride .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to avoid skin contact with reactive intermediates (e.g., chloroacetic acid) .
- Waste Disposal : Segregate halogenated byproducts (e.g., from benzothiazole derivatives) for specialized disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the benzothiazole-1,1-dioxide moiety?
- Solvent Selection : Mixed solvents (e.g., acetic anhydride/acetic acid) enhance solubility of aromatic aldehydes and reduce side reactions .
- Catalyst Optimization : Sodium acetate (0.5 g per 0.01 mol substrate) improves cyclization efficiency by acting as a base .
- Temperature Control : Reflux at 110–120°C for 2–12 hours balances reaction progress and decomposition risks .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >95% purity, critical for downstream applications .
Q. What methodologies address contradictions between theoretical and observed molecular ion peaks in mass spectrometry?
- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl/Cl in chlorinated intermediates) to confirm molecular formulas. For example, HRMS in showed a 0.1 ppm error between calculated and observed m/z values .
- Cross-Validation : Compare MS data with NMR/IR to rule out impurities (e.g., residual solvents or unreacted starting materials) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; ≥98% purity is recommended for biological assays .
Q. How should one design experiments to assess the biological activity of this compound?
- In Vitro Testing :
- Cell Lines : Use cancer cell lines (e.g., HeLa or MCF-7) for antiproliferative assays, with IC determination via MTT assays .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR or CDK2) using fluorescence-based assays to identify mechanistic targets .
- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to establish potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
